molecular formula C6H11NO5 B13383063 2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol

2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13383063
M. Wt: 177.16 g/mol
InChI Key: LOWIEQVCSWOMAE-UHFFFAOYSA-N
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Description

2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol is an organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups, making it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the hydroxylation of activated alkenes. One method involves oxone-mediated direct arylhydroxylation, which is performed under simple conditions without any external additives or catalysts . The reaction is a tandem process involving epoxidation and subsequent Friedel–Crafts alkylation, with oxone playing a dual role as both the oxidant and proton source .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to ensure high yield and purity, as well as scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as oxone for hydroxylation.

    Reducing agents: Such as sodium borohydride for reducing oximes.

    Nucleophiles: Such as alkoxides for substitution reactions.

Major Products

The major products formed from these reactions include:

    Carbonyl compounds: From oxidation of hydroxyl groups.

    Amines: From reduction of oxime groups.

    Ethers: From nucleophilic substitution of hydroxyl groups.

Scientific Research Applications

2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with various molecular targets. The hydroxyl and oxime groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structure, which allows for multiple hydroxylation and substitution reactions. This makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

2-(hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2

InChI Key

LOWIEQVCSWOMAE-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)C=NO)O)O)O

Origin of Product

United States

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